molecular formula C8H9NO2S B13474347 1-(Thiazol-2-yl)pentane-1,3-dione

1-(Thiazol-2-yl)pentane-1,3-dione

Cat. No.: B13474347
M. Wt: 183.23 g/mol
InChI Key: NYTGKOBPTXXLOT-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)pentane-1,3-dione is an organic compound featuring a thiazole ring attached to a pentane-1,3-dione moiety. Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiazol-2-yl)pentane-1,3-dione can be synthesized through various methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the condensation of α-haloketones with thioamides . Another method involves the reaction of thioamides with α-bromo ketones under basic conditions .

Industrial Production Methods: Industrial production of thiazole derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiazol-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Thiazol-2-yl)pentane-1,3-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)pentane-1,3-dione involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites is crucial for its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(Thiazol-2-yl)pentane-1,3-dione is unique due to its specific structure, which combines the thiazole ring with a pentane-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)pentane-1,3-dione

InChI

InChI=1S/C8H9NO2S/c1-2-6(10)5-7(11)8-9-3-4-12-8/h3-4H,2,5H2,1H3

InChI Key

NYTGKOBPTXXLOT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=NC=CS1

Origin of Product

United States

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